Tetramethyl pyromellitate
Overview
Description
Tetramethyl pyromellitate is a derivative of pyromellitic acid, which is known for its ability to form hydrogen-bonding anionic networks. This characteristic is particularly evident when pyromellitic acid is partially deprotonated, as seen in the construction of π-radical cationic salts with tetrathiafulvalene (TTF) derivatives . The unique anionic networks formed by pyromellitate play a crucial role in the molecular assembly and properties of these salts.
Synthesis Analysis
The synthesis of pyromellitate derivatives involves the deprotonation of pyromellitic acid and its subsequent interaction with organic cations like TTF derivatives. In the case of the TTF salts, pyromellitate forms two-dimensional sheets within the crystal structure, which are connected by rhombic-type inter-anionic connections . This synthesis approach allows for the creation of complex structures with specific electronic properties due to the π-radical cationic state of the TTF derivatives.
Molecular Structure Analysis
The molecular structure of pyromellitate derivatives is characterized by their ability to form extensive hydrogen-bonding networks. In the context of TTF salts, pyromellitate anions are arranged in two-dimensional sheets and are connected in a typical pattern for this anion . The TTF derivatives themselves are found in a π-radical mono-cationic state and are dimerized within the space created by the anionic networks. This arrangement is crucial for the electronic properties of the resulting materials.
Chemical Reactions Analysis
Pyromellitate derivatives exhibit interesting reactivity, particularly in their interactions with other molecules. For instance, the addition of tetraalkylammonium salts to solutions of pyromellitamide derivatives can significantly alter the viscosity of these solutions, indicating a strong response to the presence of small anions . This sensitivity to anions is a key aspect of the chemical reactivity of pyromellitate-based materials and can be exploited in various applications, such as tissue engineering and drug delivery.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetramethyl pyromellitate and its derivatives are influenced by their molecular structure and the interactions they can form. For example, the hierarchical assembly of tetrahexyl pyromellitamide into gels demonstrates the material's ability to form different aggregate structures, which is supported by viscosity measurements and morphology studies . Additionally, the use of tetramethylammonium salts in pyrolytic techniques has been shown to be effective for the selective methylation of free acids and the characterization of lignin in plant tissues . These properties highlight the versatility and potential applications of pyromellitate derivatives in analytical chemistry and materials science.
Scientific Research Applications
Lithium-Ion Batteries Application : A study by Xu et al. (2014) highlighted the synthesis of lithium poly(pyromellitic acid borate) (PPAB), which demonstrated high lithium ionic conductivity and a broad electrochemical window, making it suitable for lithium-ion battery applications.
π-Radical Cationic Salts Formation : Pyromellitate is also used in the formation of π-radical cationic salts with tetrathiafulvalene (TTF) derivatives, as explored by Shiono et al. (2007). This study showed the ability of pyromellitate to form two-dimensional sheets in crystals, indicating potential in material science applications.
Metal-Organic Framework Synthesis : Pyromellitate has been used in the synthesis of metal-organic frameworks (MOFs), as illustrated by Volkringer et al. (2010). Their research resulted in a new porous MOF-type aluminum pyromellitate with high surface area, highlighting its potential in various applications including gas storage and catalysis.
Polymer Synthesis : Pyromellitic diimides-containing conjugated polymers have been synthesized for potential use as n-channel semiconducting materials, as per the study by Hu and Zhang (2012). These polymers show strong intermolecular interactions and solution processibility.
Tribological Fluids Development : Research by Mirci and Herdan (1998) demonstrated the synthesis of pyromellitic esters with enhanced aromatic content and a mixed structure, considered for use as synthetic ester oils with superior thermal resistance and adequate tribological properties.
Radiative and Radiationless Processes Study : The study of charge-transfer complexes of pyromellitic dianhydride with hexamethylbenzene, as researched by Prochorow and Siegoczyński (1969), provides insights into the radiative and radiationless transitions in these complexes, relevant to the field of photochemistry.
Safety And Hazards
When handling Tetramethyl pyromellitate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
tetramethyl benzene-1,2,4,5-tetracarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIFJBUBJUUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212898 | |
Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl pyromellitate | |
CAS RN |
635-10-9 | |
Record name | Tetramethyl pyromellitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethyl pyromellitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethyl pyromellitate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAMETHYL PYROMELLITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG5F4XJK7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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